Methyl 3,6-dichloro-4-(((3-methylpyridin-2-yl)methyl)amino)picolinate
Description
Methyl 3,6-dichloro-4-(((3-methylpyridin-2-yl)methyl)amino)picolinate is a picolinate ester derivative featuring a dichlorinated pyridine core, a methyl ester group at the 2-position, and a substituted amino group at the 4-position. The amino group is further modified with a (3-methylpyridin-2-yl)methyl moiety, introducing a second heteroaromatic ring.
Properties
Molecular Formula |
C14H13Cl2N3O2 |
|---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
methyl 3,6-dichloro-4-[(3-methylpyridin-2-yl)methylamino]pyridine-2-carboxylate |
InChI |
InChI=1S/C14H13Cl2N3O2/c1-8-4-3-5-17-10(8)7-18-9-6-11(15)19-13(12(9)16)14(20)21-2/h3-6H,7H2,1-2H3,(H,18,19) |
InChI Key |
BIUKRTGSWOFVGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)CNC2=CC(=NC(=C2Cl)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,6-dichloro-4-(((3-methylpyridin-2-yl)methyl)amino)picolinate typically involves multi-step organic reactions. One common method includes the reaction of 3,6-dichloropicolinic acid with 3-methyl-2-pyridinemethanamine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-dichloro-4-(((3-methylpyridin-2-yl)methyl)amino)picolinate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 3,6-dichloro-4-(((3-methylpyridin-2-yl)methyl)amino)picolinate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3,6-dichloro-4-(((3-methylpyridin-2-yl)methyl)amino)picolinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its potential therapeutic applications .
Comparison with Similar Compounds
Structural Analogs in the Picolinate Ester Family
Key structural analogs include chlorinated picolinate esters with variations in substituent positions and ester groups (Table 1). These compounds share the pyridine backbone but differ in halogenation patterns and ester functionalities, which critically influence their physicochemical and biological properties.
Table 1: Structural Comparison of Picolinate Derivatives
| Compound Name | CAS Number | Substituents | Ester Group | Similarity Score |
|---|---|---|---|---|
| Methyl 4-amino-3,6-dichloropicolinate | 350601-39-7 | 3-Cl, 6-Cl, 4-NH2 | Methyl | 0.96 |
| Ethyl 4-amino-3,5,6-trichloropicolinate | 91867-42-4 | 3-Cl, 5-Cl, 6-Cl, 4-NH2 | Ethyl | 0.98 |
| Butyl 4-amino-3,5,6-trichloropicolinate | 19677-58-8 | 3-Cl, 5-Cl, 6-Cl, 4-NH2 | Butyl | 0.94 |
| Target Compound | - | 3-Cl, 6-Cl, 4-((3-MePy)CH2NH) | Methyl | - |
Key Observations :
- Chlorination Patterns: The target compound lacks the 5-Cl substitution seen in trichloropicolinates (e.g., Ethyl 4-amino-3,5,6-trichloropicolinate), which may reduce steric hindrance and alter binding affinity .
- This modification likely enhances target specificity compared to unsubstituted amino derivatives .
- Ester Group : The methyl ester in the target compound may confer higher volatility or faster metabolic degradation compared to ethyl or butyl esters, which are bulkier and more lipophilic .
Comparison with Non-Ester Analogs
Amide Derivatives
The amide derivative 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide (CAS: Not provided) shares the dichlorinated pyridine core but replaces the ester with an amide linkage. Key differences include:
- Bonding Interactions : The amide’s C=O bond (1.208 Å) participates in intermolecular N–H···O hydrogen bonds, forming extended chains . In contrast, the ester group in the target compound may engage in weaker dipole interactions.
- Spatial Arrangement : The dihedral angle between the pyridine and pyrimidine rings in the amide is 86.6°, indicating near-perpendicular orientation to minimize steric clashes . The target compound’s (3-methylpyridin-2-yl)methyl group may adopt a different conformation due to rotational freedom around the CH2–N bond.
Amino-Methylpyridines
Compounds like 2-amino-3-methylpyridine (CAS: 36077-2A) and 2-amino-4-methylpyridine (CAS: 36078-1A) are simpler analogs with amino and methyl groups on pyridine rings. These lack the dichlorination and ester functionalities but highlight the influence of methyl substitution on properties such as solubility and melting points . For example:
- 2-amino-3-methylpyridine is liquid at room temperature (mp 29.5–33.3°C), whereas the target compound’s solid-state stability may be enhanced by its rigid dichlorinated structure .
- Toxicity data for amino-methylpyridines (e.g., "Toxic by ingestion") suggest that the target compound’s larger size and substituents could modulate its hazard profile .
Biological Activity
Methyl 3,6-dichloro-4-(((3-methylpyridin-2-yl)methyl)amino)picolinate, with the CAS number 1259329-30-0, is a compound of interest due to its potential biological activities. Its molecular formula is C14H13Cl2N3O2, and it has been synthesized for various applications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound features a complex structure characterized by:
- Molecular Weight : 326.1779 g/mol
- Molecular Formula : C14H13Cl2N3O2
- SMILES Notation :
COC(=O)c1nc(Cl)cc(c1Cl)NCc1ncccc1C
This compound is believed to interact with specific biological targets within cells, particularly enzymes and receptors. The compound's activity may involve:
- Enzyme Inhibition : It can bind to active sites of enzymes, thereby modulating their activity.
- Signal Transduction Pathways : It may influence pathways involved in cellular signaling and metabolic processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of cancer cell lines in vitro. For instance, it was found to significantly reduce the growth of colorectal adenocarcinoma cells, showcasing its potential as a therapeutic agent.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Efficacy | Showed significant inhibition of bacterial growth in vitro against Escherichia coli and Staphylococcus aureus. |
| Anticancer Activity | Demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects. |
Synthetic Routes
The synthesis of this compound typically involves:
- Chlorination : Using chlorinating agents such as thionyl chloride.
- Amide Formation : Reacting intermediates with amines to form the final compound.
- Methylation : Introducing methyl groups to enhance biological activity.
Research Applications
The compound has diverse applications in:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting specific diseases.
- Biological Research : Investigating cellular mechanisms and pathways influenced by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
